molecular formula C10H5BrN2S B1475183 4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile CAS No. 1566310-73-3

4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile

Cat. No.: B1475183
CAS No.: 1566310-73-3
M. Wt: 265.13 g/mol
InChI Key: BRFOGBHILLUSJR-UHFFFAOYSA-N
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Description

4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile (CAS 1566310-73-3) is a high-value chemical building block with significant applications in scientific research, particularly in medicinal chemistry and drug discovery. Its molecular formula is C 10 H 5 BrN 2 S and it has a molecular weight of 265.13 g/mol . The compound's core research value lies in its versatile reactivity. The electron-deficient 2-bromothiazole ring and the benzonitrile group provide distinct sites for chemical modification. A primary application is its use in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create biaryl systems . This makes it a crucial intermediate for synthesizing more complex molecules for biological screening. The thiazole ring is a privileged scaffold in medicinal chemistry, known to participate in key interactions with enzymes and proteins . This interaction can modulate biochemical pathways, leading to the activation or inhibition of specific targets, which is fundamental in developing new therapeutic agents. Researchers utilize this compound in the exploration of novel bioactive molecules. Its structure is synthesized from a 2-bromothiazole core, often via palladium-catalyzed cross-coupling with benzonitrile derivatives, achieving moderate to high yields under optimized conditions . Key Specifications: • CAS Number: 1566310-73-3 • Molecular Formula: C 10 H 5 BrN 2 S • Molecular Weight: 265.13 g/mol • SMILES: C1=CC(=CC=C1C#N)C2=CSC(=N2)Br This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(2-bromo-1,3-thiazol-4-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2S/c11-10-13-9(6-14-10)8-3-1-7(5-12)2-4-8/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFOGBHILLUSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including 4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile. Research indicates that compounds containing thiazole moieties exhibit significant antibacterial and antifungal activities. For instance, derivatives with electron-withdrawing groups like bromine have shown enhanced antimicrobial effects against various pathogens, including multi-drug resistant strains .

Key Findings:

  • Antibacterial Efficacy: Thiazole derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like norfloxacin, indicating their potential as effective antimicrobial agents .
  • Fungal Activity: Some thiazole compounds exhibited antifungal properties with MIC values significantly lower than those of established antifungal treatments .

Anticonvulsant Activity

The anticonvulsant potential of this compound has also been investigated. Studies have shown that thiazole-containing compounds can provide significant protection in seizure models. The structure-activity relationship (SAR) analysis revealed that substitutions on the thiazole ring play a crucial role in enhancing anticonvulsant activity .

Case Study:
A study involving various thiazole derivatives found that certain modifications led to compounds with median effective doses (ED50) significantly lower than those of traditional anticonvulsants like ethosuximide. For example, a derivative with a para-bromine substitution showed a notable reduction in seizure activity in animal models .

Formulation Stability and Efficacy

The unique properties of this compound may also lend themselves to applications in cosmetic formulations. Thiazole derivatives are being explored for their roles as stabilizers and active ingredients in skincare products due to their antimicrobial properties and ability to enhance product stability .

Research Insights:

  • Safety and Efficacy Testing: As cosmetics undergo rigorous safety assessments before market release, compounds like this compound are evaluated for their bioavailability and potential skin irritation effects .
  • Active Ingredient Development: The incorporation of thiazole derivatives into formulations could enhance the antimicrobial efficacy of products aimed at treating acne or other skin conditions.

Data Summary Table

Application AreaKey FindingsReferences
AntimicrobialSignificant antibacterial and antifungal activity; MIC comparable to standards
AnticonvulsantEffective in reducing seizure activity; lower ED50 than traditional drugs
Cosmetic FormulationsPotential as stabilizer; evaluated for safety and efficacy

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

4-(2-Phenyl-1,3-thiazol-4-yl)benzonitrile
  • Structure : Bromine replaced by a phenyl group.
  • Synthesis : Reacts thiobenzamide with 4-(2-bromoacetyl)benzonitrile .
  • Properties :
    • Increased lipophilicity due to the phenyl group.
    • Reduced electrophilicity compared to bromine, limiting nucleophilic substitution utility.
  • Applications : Explored as a scaffold for Sortase A inhibitors .
N-(4-(4-Cyanophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 14)
  • Structure: Bromine replaced by an amino group; nitrothiophene carboxamide appended.
  • Properties: Nitro group introduces strong electron-withdrawing effects, enhancing antibacterial activity . Amino group enables hydrogen bonding, improving target binding in antimicrobial applications .
  • Applications : Narrow-spectrum antibacterial agent targeting bacterial membrane proteins .
4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile
  • Structure : Bromine replaced by a pyridinyl group.
  • Enhanced solubility in polar solvents compared to brominated analogs .
  • Applications : Versatile scaffold in kinase inhibitor development .

Core Heterocycle Modifications

4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile
  • Structure : Thiazole replaced by thiadiazole; bromine on thiadiazole ring.
  • Properties :
    • Thiadiazole’s higher electronegativity increases oxidative stability.
    • Bromine acts as a leaving group in cross-coupling reactions .
  • Applications: Potential in agrochemicals due to thiadiazole’s herbicidal activity .
Ethyl 2-(2-Bromo-1,3-thiazol-4-yl)acetate
  • Structure : Benzonitrile replaced by an ethyl ester.
  • Properties :
    • Ester group increases polarity, improving solubility in organic solvents.
    • Retains bromine’s reactivity for further functionalization .
  • Applications : Key intermediate in synthesizing thrombin inhibitors .
Melting Points and Solubility
  • 4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile derivatives typically exhibit high melting points (>200°C) due to benzonitrile’s dipole interactions .
  • Ethyl ester analogs (e.g., ) show lower melting points (~100°C) and improved solubility in ethanol .

Preparation Methods

Preparation of 2-Bromothiazole Core

A critical intermediate in the synthesis is 2-bromothiazole , which serves as a starting material for further elaboration. An industrialized preparation method for 2-bromothiazole derivatives involves a one-pot, one-boiler approach that includes:

This method achieves overall yields of 53–58% with good safety and cost profiles, suitable for large-scale industrial production due to minimized purification steps and controlled reaction conditions.

Synthesis of 4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile

The key step involves coupling the 2-bromothiazole ring with the benzonitrile substituent at the 4-position. This is often achieved via palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, using 4-cyanophenylboronic acid or related derivatives.

Typical reaction conditions include:

  • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2
  • Base: K2CO3 or Na2CO3
  • Solvent: Mixture of water and organic solvents like dioxane or THF
  • Temperature: 80–100 °C
  • Reaction time: 6–24 hours

These conditions facilitate the formation of the C-C bond between the thiazole ring and the benzonitrile group with moderate to high yields (generally 60–85%).

Experimental Data and Yield Analysis

The following table summarizes typical yields and conditions for the key steps in the synthesis of this compound based on literature data and industrial patents:

Step Conditions Yield (%) Notes
Lithiation of 2-bromothiazole n-BuLi, MTBE or THF, -70 to -75 °C 70–73 Optimal at -70 to -75 °C, MTBE preferred
Carbonyl insertion (CO2 bubbling) Same as lithiation Included One-pot with lithiation
Chlorination Thionyl chloride, DCM, reflux 44–46 °C 75–78 Followed by ammonolysis
Ammonolysis NH3, 0–15 °C Included One-pot process, no intermediate purification
Cross-coupling (Suzuki) Pd catalyst, base, 80–100 °C, 6–24 h 60–85 Depends on catalyst and base choice

Advantages of Industrialized One-Pot Method

The industrialized method for preparing thiazole intermediates using 2-bromothiazole is notable for:

  • Cost-effectiveness : Uses cheap and readily available 2-bromothiazole.
  • Safety : Avoids highly toxic reagents and low-boiling ethers.
  • Efficiency : One-pot synthesis reduces purification steps and waste.
  • Scalability : Suitable for large-scale production with consistent yields.

Q & A

Basic Questions

Q. What are the recommended spectroscopic techniques for confirming the structure of 4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile?

  • Methodology :

  • 1^1H NMR : Analyze aromatic protons (δ 8.15–8.17 ppm for benzonitrile protons and δ 7.32 ppm for NH2_2 in derivatives) and aliphatic protons (e.g., δ 4.84 ppm for CH2_2 groups) .
  • Mass Spectrometry (EI) : Look for molecular ion peaks (e.g., m/z 277 [M+1] for related derivatives) and fragmentation patterns consistent with bromothiazole and benzonitrile moieties .
  • FT-IR : Confirm nitrile (C≡N) stretches (~2220 cm1^{-1}) and thiazole ring vibrations (C-S-C at ~650 cm1^{-1}) .

Q. How is this compound synthesized, and what are typical reaction yields?

  • Methodology :

  • Alkylation Approach : React 4-(2-bromoacetyl)benzonitrile with thiazole derivatives under basic conditions (e.g., K2_2CO3_3 in DMF). Monitor progress via TLC and isolate via column chromatography .
  • Yield Optimization : Typical yields range from 70–80% under inert atmospheres (N2_2) at 60–80°C. Lower yields may result from competing hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

  • Methodology :

  • Heteronuclear NMR : Use 13^{13}C NMR and 2D techniques (HSQC, HMBC) to distinguish overlapping aromatic signals and confirm substitution patterns .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine vs. nitrile positioning) by analyzing crystal structures of intermediates or analogs .
  • Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian or ORCA) .

Q. What strategies mitigate byproduct formation in Suzuki-Miyaura cross-coupling reactions using this compound?

  • Methodology :

  • Catalyst Screening : Test Pd(PPh3_3)4_4, PdCl2_2(dppf), or XPhos Pd G3 for improved selectivity. Avoid Pd(OAc)2_2 due to bromide ligand interference .
  • Temperature Control : Conduct reactions at 50–60°C to suppress protodeboronation of coupling partners (e.g., arylboronic acids) .
  • Additives : Use Cs2_2CO3_3 as a base and TBAB as a phase-transfer catalyst to enhance solubility of inorganic intermediates .

Q. How does the electronic nature of the thiazole ring influence reactivity in nucleophilic aromatic substitution?

  • Methodology :

  • Hammett Studies : Correlate substituent effects (σp_p values) with reaction rates for bromine displacement by amines or thiols .
  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic attack. The bromine atom’s electron-withdrawing effect lowers LUMO energy at C2 of the thiazole .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying pH conditions?

  • Methodology :

  • Accelerated Degradation : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Kinetic Analysis : Calculate degradation rate constants (k) and identify hydrolytic byproducts (e.g., carboxylic acid derivatives) via LC-MS .

Q. What analytical workflows are recommended for characterizing trace impurities in bulk samples?

  • Methodology :

  • LC-HRMS : Use a Q-TOF mass spectrometer to detect impurities at <0.1% levels. Key impurities may include dehalogenated products or oxidized thiazole rings .
  • NMR Spiking : Add authentic standards of suspected impurities (e.g., 4-(thiazol-4-yl)benzonitrile) to confirm peak assignments .

Tables for Key Data

Property Value Reference
Molecular FormulaC11_{11}H7_{7}BrN2_{2}S
Molecular Weight279.16 g/mol
Typical 1^1H NMR (DMSO-d6_6)δ 8.15–8.17 (m, 2H, Ar-H)
EI-MS (m/z)277 [M+1]

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile
Reactant of Route 2
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4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile

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